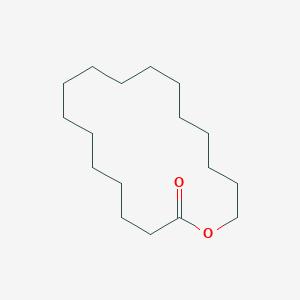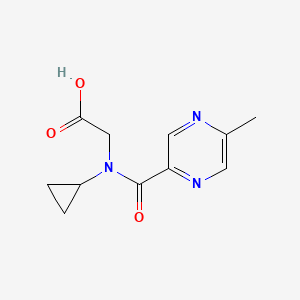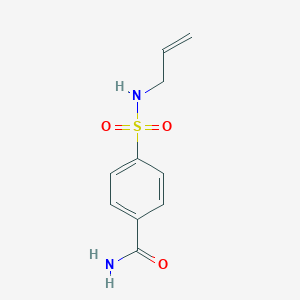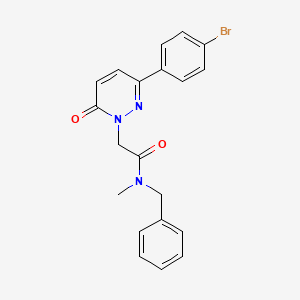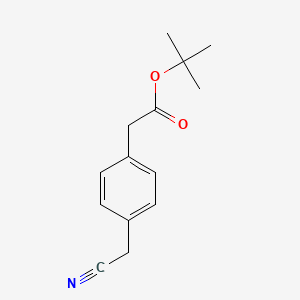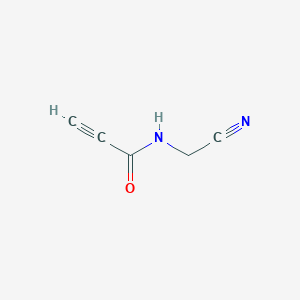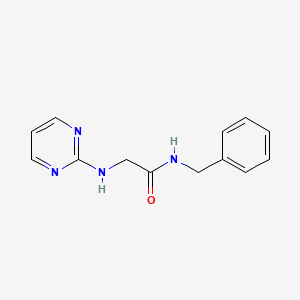
N-benzyl-2-(pyrimidin-2-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is a chemical compound with the molecular formula C13H14N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a pyrimidin-2-ylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(pyrimidin-2-ylamino)acetamide typically involves the reaction of benzylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(pyrimidin-2-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-benzyl-2-(pyrimidin-2-ylamino)acetic acid.
Reduction: Formation of N-benzyl-2-(pyrimidin-2-ylamino)ethanol.
Substitution: Formation of N-benzyl-2-(pyrimidin-2-ylamino)methoxyacetamide.
Applications De Recherche Scientifique
N-benzyl-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-(pyrimidin-4-ylamino)acetamide
- N-benzyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-benzyl-2-(pyrimidin-2-ylamino)ethanol
Uniqueness
N-benzyl-2-(pyrimidin-2-ylamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N4O |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
N-benzyl-2-(pyrimidin-2-ylamino)acetamide |
InChI |
InChI=1S/C13H14N4O/c18-12(10-17-13-14-7-4-8-15-13)16-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18)(H,14,15,17) |
Clé InChI |
ZALWDQNJTBZWAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CNC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


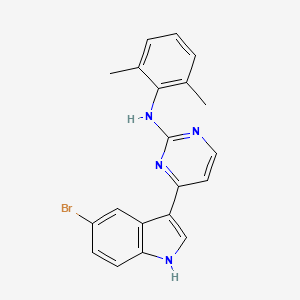
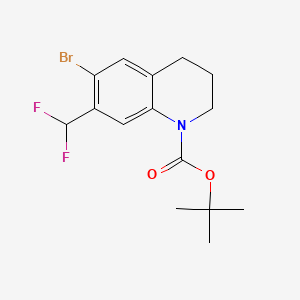
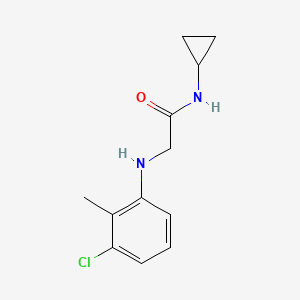
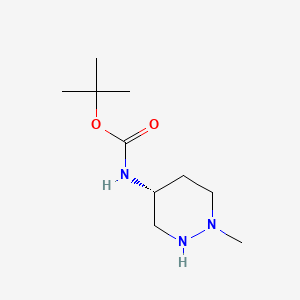
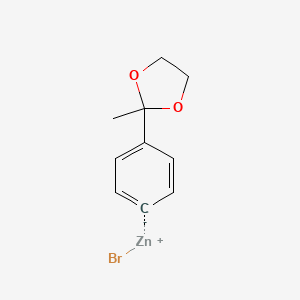
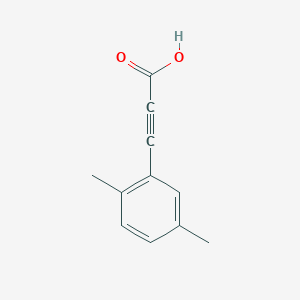
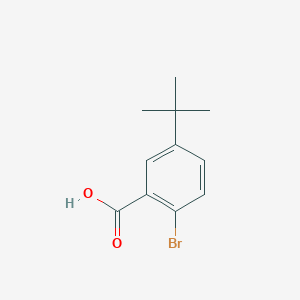
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
